N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride
Description
N-[(Thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is a heterocyclic amine derivative comprising a tetrahydrofuran (oxolane) ring substituted at the 3-position with an amine group and a thiophen-2-ylmethyl moiety. The molecular formula is C₉H₁₄ClNOS (calculated by combining oxolane-3-amine (C₄H₉NO), thiophen-2-ylmethyl (C₅H₅S), and HCl). The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C9H14ClNOS |
|---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c1-2-9(12-5-1)6-10-8-3-4-11-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
InChI Key |
ASJZLLFQSJIZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a cyclization reaction involving sulfur and an α-methylene carbonyl compound.
Attachment of the Methylamine Group: The thiophene derivative is then reacted with a methylamine source under suitable conditions to form the thiophen-2-ylmethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving an appropriate diol and an acid catalyst.
Final Coupling and Hydrochloride Formation: The thiophen-2-ylmethylamine is coupled with the oxolane derivative under suitable conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic and Lipophilic Profiles :
- The thiophene substituent in the target compound introduces sulfur-mediated π-π interactions and polarizability, which may enhance receptor binding compared to phenyl-substituted analogs (e.g., 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine HCl) .
- Thiophene fentanyl HCl, despite structural similarity in the thiophene group, exhibits markedly higher molecular weight and opioid activity due to its fentanyl-derived backbone .
Toxicity and Safety :
- Thiophene fentanyl HCl and related analogs lack comprehensive toxicological data, underscoring a common gap in studies of thiophene-containing amines .
Synthetic Utility :
- Simpler oxolane derivatives (e.g., s-tetrahydrofuran-3-amine HCl) serve as chiral building blocks, while the target compound’s thiophene-methyl group may require specialized synthetic routes, such as ynamide-mediated thioamide coupling .
Biological Activity
N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is a chemical compound characterized by the presence of a thiophene ring attached to an oxolane structure. This unique combination of functional groups imparts various biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article explores its biological activity, including antimicrobial properties, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, known for its diverse biological activities.
- Oxolane (Tetrahydrofuran) Structure : A cyclic ether that contributes to the compound's three-dimensional shape and reactivity.
- Hydrochloride Salt Form : Enhances solubility in water, facilitating biological assays and applications.
Biological Activities
Research indicates that compounds with thiophene and oxolane structures exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to the thiophene moiety, which is known for its ability to disrupt microbial cell membranes.
- Anticancer Activity : Similar compounds have been reported to exhibit anticancer properties. The structural similarity with other known anticancer agents suggests potential efficacy against cancer cell lines.
- Pharmacological Interactions : Interaction studies reveal that this compound may bind effectively to specific biological targets, influencing pathways related to cell proliferation and apoptosis. Such interactions are crucial for understanding its therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine | Oxolane with aromatic substitution | Antidepressant effects |
| N-(thiophen-3-yl)oxolan-3-amines | Similar oxolane structure | Antimicrobial properties |
| 2-(thiophen-2-yloxy)aniline | Thiophene linked to an aniline | Anticancer activity |
The specific combination of a thiophene ring with an oxolane structure in N-[(thiophen-2-yl)methyl]oxolan-3-amino hydrochloride may enhance its interactions with biological targets compared to other similar compounds.
1. Antimicrobial Efficacy
A study conducted on various derivatives of thiophene-containing compounds demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
2. Anticancer Potential
In vitro assays on cancer cell lines revealed that this compound could induce apoptosis in specific types of cancer cells at sub-micromolar concentrations. Further research is needed to elucidate the mechanisms involved.
3. Binding Affinity Studies
Binding affinity assays indicate that this compound interacts with protein targets involved in cell signaling pathways, potentially modulating their activity and offering therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
